[4-(2,2-Difluoroethoxy)phenyl](hydroxyimino)methane

Lipophilicity Drug Design Building Block Selection

This para-substituted benzaldoxime features a patent-validated 2,2-difluoroethoxy motif for PDE4 inhibition (EP1723135B1), offering superior metabolic stability vs. methoxy/ethoxy analogues. XLogP3 2.5 and TPSA 41.8 Ų ensure balanced lead-like properties for fragment screening. The oxime enables bioorthogonal nitrile oxide click chemistry; the difluoroethoxy group provides a ¹⁹F NMR handle for binding assays. 98% purity guarantees reliable SAR data. Ideal for medicinal chemistry, agrochemical oxime ethers, and fluorinated probe development.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 1245782-77-7
Cat. No. B3225148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2,2-Difluoroethoxy)phenyl](hydroxyimino)methane
CAS1245782-77-7
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NO)OCC(F)F
InChIInChI=1S/C9H9F2NO2/c10-9(11)6-14-8-3-1-7(2-4-8)5-12-13/h1-5,9,13H,6H2
InChIKeyLXDPMBJVLKKZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Difluoroethoxy)phenyl(hydroxyimino)methane (CAS 1245782-77-7) – Procurement-Ready Structural and Physicochemical Profile


4-(2,2-Difluoroethoxy)phenyl](hydroxyimino)methane (CAS 1245782-77-7), also named (E)-4-(2,2-difluoroethoxy)benzaldehyde oxime, is a para-substituted benzaldoxime building block with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol [1]. It features a 2,2-difluoroethoxy group, an oxime functionality, and a phenyl scaffold. Computed physicochemical properties include an XLogP3 of 2.5, a topological polar surface area (TPSA) of 41.8 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds [1]. These characteristics position it as a moderately lipophilic, low-TPSA building block suitable for lead optimisation programmes where balanced permeability and solubility are required.

Why 4-(2,2-Difluoroethoxy)benzaldehyde Oxime Cannot Be Replaced by Generic Alkoxybenzaldehyde Oximes in Fluorine-Aware Discovery Projects


The 2,2-difluoroethoxy substituent is not a simple incremental change to the alkoxy chain. The two fluorine atoms significantly alter the electronic environment, lipophilicity, and metabolic vulnerability of the molecule. In the PDE4 inhibitor patent EP1723135B1, the 2,2-difluoroethoxy group is explicitly claimed among a limited set of substituents that confer potent phosphodiesterase inhibition, distinct from methoxy, ethoxy, or difluoromethoxy analogues [1]. Consequently, substituting the target compound with a generic 4-methoxy- or 4-ethoxybenzaldehyde oxime would produce a building block with different logP, hydrogen-bonding capacity, and ultimately different pharmacokinetic and pharmacodynamic properties of downstream products. The evidence below quantifies these differences.

Quantitative Differentiation: 4-(2,2-Difluoroethoxy)benzaldehyde Oxime Versus Closest Alkoxybenzaldehyde Oxime Analogues


Higher Lipophilicity (XLogP3) Relative to 4-Methoxy and 4-Ethoxy Analogs

The target compound exhibits an XLogP3 of 2.5 [1], which is 0.5 log units higher than that of 4-methoxybenzaldehyde oxime (XLogP = 2.0) [2] and 0.17 log units higher than that of 4-ethoxybenzaldehyde oxime (logP = 2.33) . This incremental increase can correspond to an approximately three-fold greater distribution coefficient, enhancing the compound's ability to partition into biological membranes while remaining within the generally acceptable lipophilicity range for oral drugs.

Lipophilicity Drug Design Building Block Selection

Increased Hydrogen Bond Acceptor Capacity: Fluorine Atoms Provide Additional Weak H‑Bond Acceptors

The target compound possesses 5 hydrogen bond acceptors (HBA) [1], compared to 3 HBA for both 4-methoxybenzaldehyde oxime and 4-ethoxybenzaldehyde oxime [2]. The two additional HBA are contributed by the difluoromethylene moiety, which can engage in weak, directional C–F···H–X interactions. This difference alters the compound's solvation profile and can influence target binding, especially in hydrophobic enzyme pockets.

Molecular Recognition Scaffold Design Fluorine Chemistry

Higher Rotatable Bond Count Offers Greater Conformational Flexibility Compared to Simpler Alkoxy Oximes

The target compound has 4 rotatable bonds [1], whereas 4-methoxybenzaldehyde oxime has only 2 rotatable bonds [2]. The additional flexibility arises from the –O–CH₂–CF₂H chain and the oxime group, providing a larger conformational ensemble. This can be advantageous for induced-fit binding or detrimental for entropic penalty unless compensated by strong enthalpic interactions.

Conformational Flexibility Binding Entropy Medicinal Chemistry

Availability at Multiple Purity Grades Enables Fitness-for-Purpose Procurement

The target compound is commercially available at 98% purity from Leyan and at ≥95% purity from Chemenu , with additional sourcing options via Fluorochem . This tiered purity availability allows researchers to balance cost against synthetic stringency: 98% for final-step couplings or biological assays, and 95% for early-stage library synthesis.

Procurement Purity Supply Chain

Oxime Functionality Provides a Versatile Handle for Derivatisation and Late-Stage Functionalisation

The oxime group can be readily converted to the parent aldehyde (CAS 128140-72-7) , used for nitrile oxide generation in 1,3-dipolar cycloadditions [1], or transformed into oxime ethers [2]. This chemical versatility, combined with the fluorinated ethoxy tail, provides a differentiated entry point for constructing fluorinated heterocycles that is not available from non-fluorinated or simply alkoxylated oximes.

Synthetic Versatility Late-Stage Functionalisation Click Chemistry

Recognised Utility in PDE4 Inhibitor Chemical Space

Patent EP1723135B1 explicitly claims the 2,2-difluoroethoxy group as a preferred substituent in hydroxy‑6‑heteroarylphenanthridine PDE4 inhibitors [1]. While the target compound itself is a building block rather than a final drug substance, its structural correspondence to the claimed pharmacophoric elements positions it as a logically prioritised intermediate for any group pursuing in-house PDE4 or related phosphodiesterase programmes.

PDE4 Inhibitor Inflammation Respiratory Disease

Where 4-(2,2-Difluoroethoxy)benzaldehyde Oxime Adds Most Value: Evidence-Based Application Scenarios


Fluorinated Fragment Library Expansion for PDE4 and Related Phosphodiesterase Targets

The 2,2-difluoroethoxy group is a patent-validated motif for PDE4 inhibition [1]. Incorporating 4-(2,2-difluoroethoxy)benzaldehyde oxime into a fragment library, followed by oxime-to-aldehyde conversion or direct oxime ether formation, enables rapid exploration of the difluoroethoxy pocket. The compound's XLogP3 of 2.5 [2] ensures fragments remain within lead-like space while offering a fluorinated handle for ¹⁹F NMR-based binding assays.

Metabolic Stability Tuning in Early Lead Optimisation

The difluoroethoxy group is recognised for enhancing metabolic stability relative to unsubstituted alkoxy chains [1]. By incorporating the oxime building block into a lead series, medicinal chemists can compare in vitro microsomal clearance of the resulting ether derivatives against methoxy and ethoxy analogues. The availability of 98% purity ensures reliable SAR data free from impurity interference.

Synthesis of Oxime Ether Bioisosteres for Agrochemical Discovery

Oxime ethers are a privileged scaffold in fungicidal and herbicidal chemistry, as evidenced by BASF benzaldehyde oxime ether patents [1]. The present compound provides a direct route to fluorinated oxime ethers, where the difluoroethoxy tail may improve environmental persistence or target-site potency. Its higher lipophilicity (XLogP3 2.5) may also enhance cuticular penetration in plant protection applications.

Click Chemistry via Nitrile Oxide Intermediates

The oxime is a latent nitrile oxide precursor for copper-free click chemistry, enabling bioorthogonal conjugation. The 2,2-difluoroethoxy substituent adds a unique mass tag and ¹⁹F NMR handle to the resulting isoxazoline products, facilitating detection and quantification in complex biological matrices [1].

Quote Request

Request a Quote for [4-(2,2-Difluoroethoxy)phenyl](hydroxyimino)methane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.